N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a cyclopentyl group, and a furan carboxamide group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry.
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through alkylation reactions.
Pyrrole Formation: The pyrrole ring is formed via cyclization reactions involving appropriate precursors.
Furan Carboxamide Addition:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28) |
InChI Key |
PILHPAUSJNSNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4)C5CCCC5)C |
Origin of Product |
United States |
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